Methyl 2-(5-bromo-2,4-dichlorophenyl)acetate
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Overview
Description
Methyl 2-(5-bromo-2,4-dichlorophenyl)acetate is an organic compound with the molecular formula C9H7BrCl2O2 It is a derivative of phenylacetate, where the phenyl ring is substituted with bromine and chlorine atoms
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-(5-bromo-2,4-dichlorophenyl)acetate typically involves the esterification of 2-(5-bromo-2,4-dichlorophenyl)acetic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions can further improve the scalability of the synthesis.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids or ketones.
Reduction: Reduction of the ester group can yield the corresponding alcohol.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in the presence of a suitable base.
Major Products:
Oxidation: Formation of 2-(5-bromo-2,4-dichlorophenyl)acetic acid.
Reduction: Formation of 2-(5-bromo-2,4-dichlorophenyl)ethanol.
Substitution: Formation of various substituted phenylacetates depending on the nucleophile used.
Scientific Research Applications
Methyl 2-(5-bromo-2,4-dichlorophenyl)acetate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving ester hydrolysis.
Industry: Used in the production of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of Methyl 2-(5-bromo-2,4-dichlorophenyl)acetate depends on its specific application. In biological systems, it may act as a substrate for esterases, leading to the release of the corresponding acid and alcohol. The bromine and chlorine substituents can influence the compound’s reactivity and interaction with molecular targets.
Comparison with Similar Compounds
- Methyl 2-bromo-2-(3,5-dichlorophenyl)acetate
- Methyl 2-(4-bromo-2,6-dichlorophenyl)acetate
- Methyl 2-(5-bromo-3,4-dichlorophenyl)acetate
Comparison: Methyl 2-(5-bromo-2,4-dichlorophenyl)acetate is unique due to the specific positioning of the bromine and chlorine atoms on the phenyl ring. This arrangement can affect the compound’s chemical reactivity and physical properties, making it distinct from other similar compounds.
Properties
Molecular Formula |
C9H7BrCl2O2 |
---|---|
Molecular Weight |
297.96 g/mol |
IUPAC Name |
methyl 2-(5-bromo-2,4-dichlorophenyl)acetate |
InChI |
InChI=1S/C9H7BrCl2O2/c1-14-9(13)3-5-2-6(10)8(12)4-7(5)11/h2,4H,3H2,1H3 |
InChI Key |
CMEVCPUNTMRXIX-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CC1=CC(=C(C=C1Cl)Cl)Br |
Origin of Product |
United States |
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